N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent dimethylation . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of fluorescent materials and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a CDK inhibitor with distinct pharmacological properties.
Uniqueness
N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dimethylation enhances its solubility and bioavailability, making it a promising candidate for drug development.
Biological Activity
N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : 151.21 g/mol
- CAS Number : 1690706-35-4
This compound exhibits a variety of biological activities through different mechanisms:
- Inhibition of Kinases : This compound has been shown to inhibit various kinases involved in cell signaling pathways. For example, it acts as a potent inhibitor of PI3Kδ (phosphoinositide 3-kinase delta), which is crucial in regulating immune responses and cell proliferation .
- Antiviral Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit HCV NS5B RNA-dependent RNA polymerase. This suggests potential applications in treating hepatitis C virus infections .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines:
- Inhibition of CDKs : Compounds from this class have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For instance, one derivative was shown to inhibit CDK2 effectively, leading to reduced cancer cell proliferation .
- Fluorescent Biomarkers : Pyrazolo[1,5-a]pyrimidines have been utilized as fluorescent biomarkers in cancer research. Their ability to selectively stain lipid droplets in cancer cells provides insights into metabolic processes within tumors .
Immunomodulatory Effects
The compound has demonstrated immunomodulatory effects by selectively inhibiting PI3Kδ activity. This inhibition can lead to decreased proliferation of B lymphocytes and modulation of immune responses, making it a candidate for treating autoimmune diseases like systemic lupus erythematosus (SLE) .
Case Studies and Research Findings
A range of studies has evaluated the biological activity of this compound and its derivatives:
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-12(2)9(14)7-6-11-13-5-3-4-10-8(7)13/h6,10H,3-5H2,1-2H3 |
InChI Key |
UYHBPIIKDZTYOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C2NCCCN2N=C1 |
Origin of Product |
United States |
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